
4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)benzoic Acid is a substituted benzoic acid used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds is a less developed area of fluorine chemistry . The introduction of electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Chemical Reactions Analysis
The chemical reactions involving trifluoromethoxy compounds are complex and depend on the specific compound . For instance, Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethoxy compounds can vary. For instance, 4-(Trifluoromethoxy)phenylacetic Acid has a density of 1.4±0.1 g/cm^3, a boiling point of 260.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Molecules
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid and its derivatives are significant in the synthesis of biologically active molecules. These compounds are prepared using modern organometallic methods, highlighting the intersection of organometallic and radical chemistry in creating new molecular structures with potential biological activity (Leconte & Ruzziconi, 2002).
Intermediate for Synthesis of Diverse Indoles
It serves as a practical intermediate in the palladium-catalyzed coupling reactions, leading to the formation of various substituted indoles. These indoles, important for pharmaceutical applications, are synthesized in good to excellent yields (Rossi et al., 2006).
Formation of Pharmacologically Active Compounds
The compound is an intermediate in creating pharmacologically active compounds. 4-Benzyloxyindole-2-carboxylic acid hydrazide, a derivative, reacts with aldehydes to form arylidene-hydrazides, which are vital for synthesizing new classes of pharmacologically active compounds (Jain et al., 2005).
Oxidation Chemistry Studies
In the study of oxidation chemistry, the compound and its derivatives provide insight into the formation of various products under different conditions. This understanding is crucial for pharmaceutical and chemical synthesis applications (Goyal & Sangal, 2005).
Catalytic Synthesis Applications
4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid and its derivatives are used in platinum-catalyzed cyclization processes. These reactions are important for the synthesis of complex organic compounds, including tetrahydro-β-carbolinones and carbazoles (Liu et al., 2004).
Electrochemical and Spectral Studies
The compound's derivatives are used in electrochemical studies to understand the reaction mechanisms and product formation in different pH environments. This knowledge is crucial for designing electrochemical sensors and other applications (Marchelli et al., 1969).
Organometallic Methods for Functionalization
Trifluoromethoxy-substituted compounds, including 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, are used in organometallic methods for the functionalization of aromatic and heterocyclic substrates. This is essential for creating a variety of biologically active compounds (Schlosser, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Trifluoromethoxy compounds are finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . This work provides novel insights for appropriate design of high transmittance change and high efficient multi-colored electrochromic polymers .
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)17-8-3-1-2-6-5(8)4-7(14-6)9(15)16/h1-4,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLKLROWBALFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
CAS RN |
926208-37-9 |
Source


|
| Record name | 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

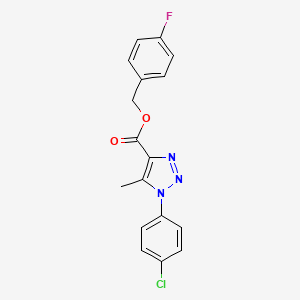
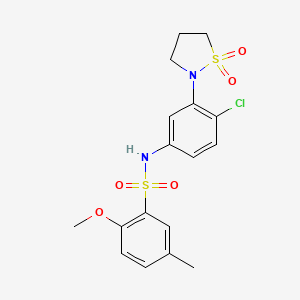

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623156.png)
![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)
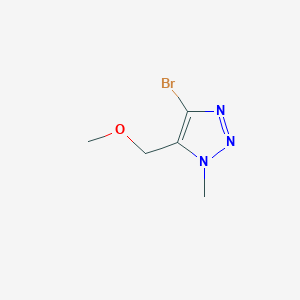
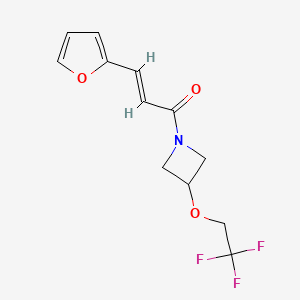
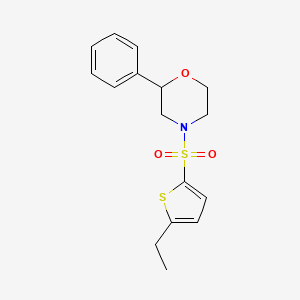
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)

